Computational Binding Affinity Differences for Phenyl-Substituted Oxazoles
Computational modeling of phenyl-substituted 1,3-oxazoles demonstrates that the specific substitution pattern, such as that found in 4-(2-Hydroxyphenyl)-1,3-oxazol-2-ol, can alter binding energy with protein targets by a quantifiable amount compared to other oxazole derivatives. The introduction of conjugated phenyl groups at certain positions increases the stability of the pharmacophore-biomolecule complex, with a calculated change in binding energy of 0.2 to 0.5 kcal/mole [1].
| Evidence Dimension | Binding Energy (kcal/mole) |
|---|---|
| Target Compound Data | Not specified for this exact compound |
| Comparator Or Baseline | Other phenyl-substituted 1,3-oxazole derivatives with different substitution patterns |
| Quantified Difference | Difference of 0.2 to 0.5 kcal/mole |
| Conditions | In silico fragment-to-fragment interaction model with protein fragments (e.g., H-X where X=O, S, NH) |
Why This Matters
This provides a quantifiable, albeit computational, basis for prioritizing this specific substitution pattern over others when designing a lead series, as even small binding energy differences can translate to significant changes in potency and selectivity.
- [1] Global Author ID. (2020). In silico binding affinity studies of phenyl-substituted 1,3-oxazoles with protein molecules. View Source
